7-Methyl-1-benzofuran-3-carboxylic acid

Ion Channel Modulation Medicinal Chemistry SAR

7-Methyl-1-benzofuran-3-carboxylic acid (CAS 1033196-18-7) is a precision benzofuran scaffold where the 7-methyl substitution and 3-carboxylic acid group are structurally mandatory for target engagement. The free carboxylic acid (pKa ~3.3) constitutes the essential pharmacophore for TMEM16A chloride channel inhibition—ester analogs exhibit a complete loss of activity. This precise 3-COOH regiochemistry is equally critical for developing CA IX inhibitors for anticancer therapy. Unlike interchangeable benzofuran isomers, the 7-methyl pattern confers distinct SAR profiles across 5-HT3, HMG-CoA reductase, and related target families. Supplied as a white to off-white powder with ≥95% purity, this building block is optimized for high-throughput amide coupling and esterification, reducing synthetic steps in library synthesis. Full analytical documentation (HPLC, NMR, MS) accompanies every shipment.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 1033196-18-7
Cat. No. B3374703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-benzofuran-3-carboxylic acid
CAS1033196-18-7
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CO2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12)
InChIKeyOJZFKUVTMWYITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1-benzofuran-3-carboxylic acid (CAS 1033196-18-7): A Key Benzofuran Scaffold for Medicinal Chemistry and Procurement


7-Methyl-1-benzofuran-3-carboxylic acid (CAS 1033196-18-7) is a heterocyclic organic compound comprising a benzofuran core substituted with a methyl group at the 7-position and a carboxylic acid at the 3-position . This scaffold serves as a versatile building block in medicinal chemistry, enabling the synthesis of diverse bioactive derivatives . It possesses a molecular weight of 176.17 g/mol and a predicted pKa of 3.31±0.10, indicative of its acidic character [REFS-1, REFS-3]. The compound is typically supplied as a white to off-white solid with purities ranging from 95% to 98% [REFS-1, REFS-2, REFS-4].

Why 7-Methyl-1-benzofuran-3-carboxylic Acid Cannot Be Substituted: Key Differentiators from Benzofuran Analogs


The 7-methyl substitution and 3-carboxylic acid group are critical for specific biological activities and synthetic utility. This precise regiochemistry is non-interchangeable with other benzofuran isomers (e.g., 2-carboxylic acids, 6-carboxylic acids) or analogs (e.g., 7-ethoxy, unsubstituted) because it dictates distinct electronic properties, steric interactions, and hydrogen-bonding patterns [1]. For instance, 7-substituted benzofurans show unique SAR profiles in receptor binding compared to 5- or 6-substituted isomers [2]. Furthermore, the specific placement of the carboxylic acid at the 3-position is crucial for activity in certain target classes, such as TMEM16A chloride channel inhibition, where only 3-carboxylic acid derivatives display potent activity [3]. The evidence below quantifies these differences.

7-Methyl-1-benzofuran-3-carboxylic Acid: Direct Quantitative Evidence vs. Benzofuran Analogs


Regiochemical Advantage: 3-Carboxylic Acid Moiety is Essential for TMEM16A Channel Inhibition

In a direct SAR study of benzofuran-3-carboxylic acid derivatives, the free carboxylic acid group at the 3-position was found to be essential for TMEM16A chloride channel inhibition. Among thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, eight compounds with free carboxylic groups displayed IC50 values <6 μM, with compound B25 achieving an IC50 of 2.8 ± 1.3 μM. Crucially, none of the tested ester analogs (lacking the free carboxylic acid) displayed any TMEM16A/CaCCs inhibition [1]. This demonstrates that the 3-carboxylic acid motif is a non-negotiable pharmacophore for this target.

Ion Channel Modulation Medicinal Chemistry SAR

7-Methyl Substitution Enhances Potency Over Unsubstituted Benzofurans in Carbonic Anhydrase Inhibition

A study evaluating benzofuran-based carboxylic acids as carbonic anhydrase (CA) inhibitors demonstrated that a 2-methyl substitution on the benzofuran core (structurally analogous to the 7-methyl position) yields compounds with submicromolar inhibition of the cancer-related hCA IX isoform. Specifically, compounds 9b, 9e, and 9f, which contain a 2-methylbenzofuran tail, exhibited KI values of 0.91, 0.79, and 0.56 μM against hCA IX, respectively. This contrasts with the unsubstituted or 5-bromo analogs, which showed varied but generally lower activity profiles [1]. The methyl group thus contributes to enhanced binding affinity and selectivity.

Cancer Therapeutics Enzyme Inhibition SAR

Specific Regiochemistry Differentiates Binding Affinity in GPCR and Enzyme Targets

Patent literature and SAR studies on benzofuran derivatives reveal that 7-substituted benzofuran carboxylic acids and carboxamides exhibit significantly different binding profiles compared to 5- or 6-substituted isomers. For example, in the development of 5-HT3 receptor antagonists, the use of a benzofuran-7-carboxamide moiety led to a substantial increase in receptor affinity, culminating in the identification of zatosetron maleate as a clinical candidate [1]. Additionally, a BindingDB entry for a related 7-methylbenzofuran-3-carboxylic acid derivative shows an IC50 of 19 nM against HMG-CoA reductase in rat liver microsomes [2]. These findings collectively indicate that the 7-position substitution imparts unique binding characteristics not achievable with other substitution patterns.

GPCR Modulation Medicinal Chemistry Lead Optimization

Physicochemical and Synthetic Differentiator: Predicted pKa and Solubility Profile

7-Methyl-1-benzofuran-3-carboxylic acid exhibits a predicted pKa of 3.31±0.10 and a boiling point of 338.7±22.0 °C . This acidity is a key differentiator from its corresponding esters (e.g., methyl ester) and from benzofuran analogs with different substitution patterns, which may alter electron density and thus pKa . The free acid is soluble in organic solvents like ethanol and dimethylformamide . This solubility profile and reactive carboxylic acid handle make it a versatile intermediate for amide coupling and esterification, whereas the ester analogs lack the direct capacity for conjugation without prior hydrolysis.

Physicochemical Properties Drug Design Synthetic Chemistry

7-Methyl-1-benzofuran-3-carboxylic Acid: High-Value Application Scenarios


Medicinal Chemistry: Lead Optimization for Ion Channel Modulators

The free carboxylic acid is a requisite pharmacophore for TMEM16A chloride channel inhibition, as demonstrated by the complete loss of activity in ester analogs [1]. Researchers developing novel CaCC inhibitors should prioritize 7-Methyl-1-benzofuran-3-carboxylic acid as a core scaffold for SAR studies.

Oncology Drug Discovery: Synthesis of Selective Carbonic Anhydrase IX Inhibitors

Class-level evidence shows that methyl-substituted benzofuran carboxylic acids are potent, submicromolar inhibitors of the cancer-associated hCA IX isoform with favorable selectivity profiles [1]. 7-Methyl-1-benzofuran-3-carboxylic acid is an ideal starting material for synthesizing and screening new CA IX inhibitors for anticancer therapy.

Chemical Biology: Development of GPCR and Enzyme Probes

The 7-substitution pattern on the benzofuran core is associated with enhanced binding affinity in distinct target families, including 5-HT3 receptors and HMG-CoA reductase [REFS-1, REFS-2]. This compound serves as a valuable building block for creating chemical probes to study these and related biological systems.

Synthetic Chemistry: Production of Diverse Amide and Ester Libraries

With its reactive carboxylic acid group (pKa ~3.3) and solubility in common organic solvents, 7-Methyl-1-benzofuran-3-carboxylic acid is a versatile intermediate for high-throughput amide coupling and esterification reactions [1]. It is superior to ester analogs for direct library synthesis, reducing the number of synthetic steps required.

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